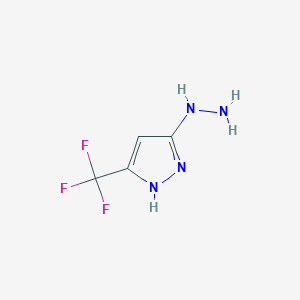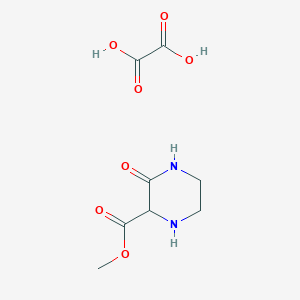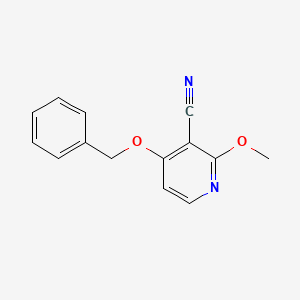![molecular formula C11H17ClN2O B1431710 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride CAS No. 1394649-93-4](/img/structure/B1431710.png)
2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride
Descripción general
Descripción
“2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride” is a chemical compound with the CAS Number: 1394649-93-4 . It has a molecular weight of 228.72 . This compound is used in diverse scientific research, with applications ranging from drug development to material synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-isopropylphenoxy)ethanimidamide hydrochloride . The InChI code is 1S/C11H16N2O.ClH/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13;/h3-8H,12-13H2,1-2H3;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research has explored the synthesis and formation of new vic-dioxime complexes involving similar compounds, which has implications for materials science and coordination chemistry. These complexes exhibit potential for various applications, including catalysis and materials with unique magnetic properties (Canpolat & Kaya, 2005).
- Studies on the synthesis and biological properties of related phenolic esters and amides have been conducted, highlighting the importance of these compounds in the development of new materials with potential antibacterial and antioxidant properties (Shankerrao et al., 2013).
Environmental and Health Applications
- The role of enzymes in the biodegradation of environmental pollutants, such as Bisphenol A, has been investigated. This research is critical for understanding how to mitigate the impact of harmful chemicals on the environment and human health (Chhaya & Gupte, 2013).
- Innovations in detecting bisphenols in environmental and biological samples have been developed, using techniques such as electrochemical sensors. This research is crucial for monitoring environmental pollutants and assessing their impact on public health (Wang et al., 2014).
Advanced Materials Development
- The development of new fluorescence probes for detecting reactive oxygen species demonstrates the application of these compounds in biological and chemical sensing technologies. Such probes can significantly contribute to biomedical research, particularly in understanding oxidative stress-related diseases (Setsukinai et al., 2003).
- Research into the synthesis of new water-soluble chitosan derivatives and their nanoparticles, with enhanced antibacterial properties, showcases the potential of these compounds in developing advanced biocompatible materials for medical applications (Kritchenkov et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenoxy)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13;/h3-6,8H,7H2,1-2H3,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEKGBKZCQMALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



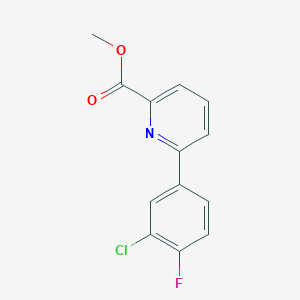
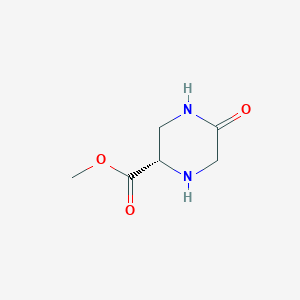
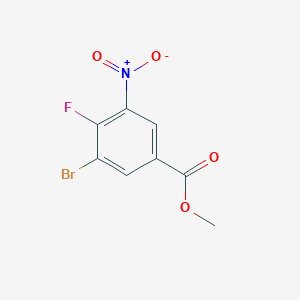
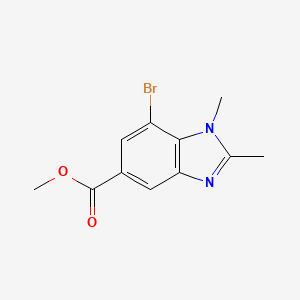
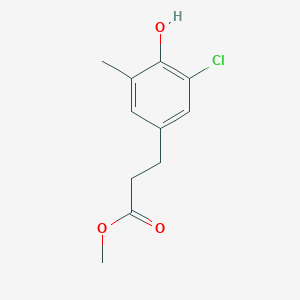
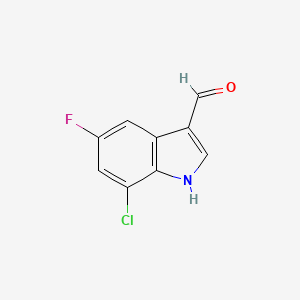
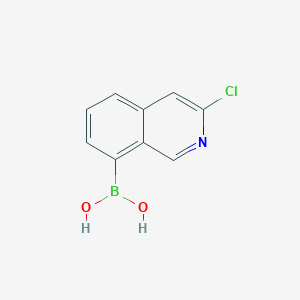
![2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1431640.png)
